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Compound of Interest

Compound Name: 3,5-dibromo-2H-Pyran-2-one

CAS No.: 19978-41-7

Cat. No.: B019581 Get Quote

The 2-pyrone (or α-pyrone) ring is a privileged heterocyclic scaffold that is a constituent of

numerous natural products and pharmacologically active compounds.[1] These six-membered

unsaturated lactones exhibit a remarkable breadth of biological activities, including

antimicrobial, anti-inflammatory, cytotoxic, and neuroprotective properties.[2][3][4] Their unique

electronic structure, which combines features of a conjugated diene and an α,β-unsaturated

ester, imparts versatile reactivity, making them powerful building blocks in synthetic organic

chemistry.[1][5] Halogenated pyrones, in particular, serve as highly adaptable intermediates,

where the halogen atoms act as synthetic handles for diversification through cross-coupling

reactions. This guide focuses on 3,5-dibromo-2H-pyran-2-one, a key derivative whose

strategic placement of two bromine atoms opens extensive possibilities for the synthesis of

complex molecular architectures for research, drug discovery, and materials science.

Nomenclature and Structure Elucidation
According to IUPAC standards, the correct name for the compound is 3,5-dibromopyran-2-one.

[6] The common name, 3,5-dibromo-2H-pyran-2-one, is also widely used to explicitly denote

the position of the saturated carbon in the parent pyran ring system before the introduction of

the ketone.

Molecular Formula: C₅H₂Br₂O₂[6]

CAS Number: 19978-41-7[6]
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The structure consists of a six-membered pyran-2-one ring with bromine substituents at the C3

and C5 positions. The numbering of the ring begins at the heteroatom (oxygen) as position 1

and proceeds towards the carbonyl group, which is at position 2.

Figure 1. Chemical structure of 3,5-dibromo-2H-
pyran-2-one.

Physicochemical Properties
The key physical and computed properties of this compound are summarized below for quick

reference.

Property Value Source

Molecular Weight 253.88 g/mol [6]

Monoisotopic Mass 251.84215 Da [7]

IUPAC Name 3,5-dibromopyran-2-one [6]

SMILES C1=C(C(=O)OC=C1Br)Br [6]

InChIKey
MLXYPWZJEXLAIM-

UHFFFAOYSA-N
[6]

XLogP3-AA (Predicted) 2.1 [7]

Hydrogen Bond Donors 0 [6]

Hydrogen Bond Acceptors 2 [6]
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Synthesis and Purification
The synthesis of 3,5-dibromo-2H-pyran-2-one can be achieved via a multi-step sequence

starting from the more accessible 5,6-dihydro-2H-pyran-2-one. The pathway involves

sequential bromination and elimination reactions. A well-documented procedure in Organic

Syntheses outlines the preparation of a key intermediate, 3,5-dibromo-5,6-dihydro-2H-pyran-2-

one, which serves as the direct precursor.[8]

Experimental Protocol: Synthesis of 3,5-dibromo-2H-
pyran-2-one
This protocol is adapted from established methods for pyrone bromination and

dehydrobromination.[8]

Step 1: Synthesis of 3-Bromo-5,6-dihydro-2H-pyran-2-one

Charge a 1-L, three-necked, round-bottomed flask with 5,6-dihydro-2H-pyran-2-one (0.103

mol) and 350 mL of methylene chloride.

Slowly add a solution of bromine (0.105 mol) in 130 mL of methylene chloride over 4 hours.

Maintain the temperature with external cooling as the reaction is exothermic.

After the addition is complete, stir the pale orange solution for 2 hours until the color fades.

Cool the reaction mixture in an ice bath and add triethylamine (0.107 mol) via syringe over 2

minutes. This step induces elimination of HBr to form the C3-C4 double bond.

Stir the colorless solution for 40 minutes. Transfer to a separatory funnel, wash twice with

150 mL of water, dry the organic phase over anhydrous sodium sulfate, and filter.

Concentrate the filtrate under reduced pressure to yield crude 3-bromo-5,6-dihydro-2H-

pyran-2-one, which can be purified by distillation or used directly in the next step.

Step 2: Synthesis of 3,5-Dibromo-5,6-dihydro-2H-pyran-2-one

In a flame-dried, 1-L round-bottomed flask under a nitrogen atmosphere, combine 3-bromo-

5,6-dihydro-2H-pyran-2-one (0.089 mol), N-bromosuccinimide (NBS, 0.093 mol), and
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benzoyl peroxide (3.3 mmol, radical initiator) in 450 mL of carbon tetrachloride.

Reflux the mixture vigorously at 100°C for approximately 4.5 hours. The benzoyl peroxide

initiates allylic bromination at the C5 position.

Cool the reaction mixture to room temperature. Collect the precipitate (succinimide) by

suction filtration.

Concentrate the filtrate under reduced pressure to afford crude 3,5-dibromo-5,6-dihydro-2H-

pyran-2-one as an amber liquid, which is sufficiently pure for the final step.[8]

Step 3: Dehydrobromination to 3,5-dibromo-2H-pyran-2-one

Dissolve the crude 3,5-dibromo-5,6-dihydro-2H-pyran-2-one (approx. 0.08 mol) in a suitable

solvent such as diethyl ether or methylene chloride (300 mL).

Cool the solution in an ice bath and add a hindered, non-nucleophilic base like triethylamine

(1.2 equivalents, ~0.1 mol) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) dropwise.

The base will abstract a proton from C6, leading to the elimination of HBr and the formation

of the C5-C6 double bond, resulting in the aromatic 2-pyrone ring.

Allow the mixture to stir at room temperature for 2-4 hours, monitoring by TLC for the

consumption of the starting material.

Upon completion, wash the reaction mixture with water, 1M HCl, and brine. Dry the organic

layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purify the resulting crude solid by column chromatography (silica gel, using a hexane/ethyl

acetate gradient) or recrystallization to yield pure 3,5-dibromo-2H-pyran-2-one.

5,6-Dihydro-
2H-pyran-2-one

3-Bromo-5,6-dihydro-
2H-pyran-2-one

 1. Br₂
 2. Et₃N (E2 Elim.) 3,5-Dibromo-5,6-dihydro-

2H-pyran-2-one

 NBS, BPO
 (Radical Allylic Bromination) 3,5-Dibromo-

2H-pyran-2-one

 Et₃N or DBU
 (E2 Elimination) 

Click to download full resolution via product page

Diagram 1. Synthetic workflow for 3,5-dibromo-2H-pyran-2-one.
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Spectroscopic Characterization
Verifying the structure and purity of the final compound is critical. The expected spectroscopic

data are as follows:

¹H NMR (Proton NMR): The molecule has two protons attached to the pyrone ring. The

proton at C4 (H4) and the proton at C6 (H6) will appear as distinct signals. Due to the

electron-withdrawing effects of the adjacent bromine and carbonyl group, H4 will be

downfield. H6, adjacent to the ring oxygen, will also be downfield. They should appear as

doublets due to mutual coupling (⁴J coupling, typically small, ~1-3 Hz).

Expected shifts (in CDCl₃): δ 7.5-8.0 ppm (d, 1H, H4), δ 7.8-8.2 ppm (d, 1H, H6).

¹³C NMR (Carbon NMR): Five distinct carbon signals are expected. The carbonyl carbon

(C2) will be the most downfield signal. The carbons bearing bromine atoms (C3 and C5) will

be significantly shifted compared to an unsubstituted pyrone.

Expected shifts (in CDCl₃): δ 155-160 ppm (C2, carbonyl), signals for C3, C4, C5, and C6

would appear in the δ 100-150 ppm range.

FT-IR (Infrared Spectroscopy): The most prominent peak will be the stretching vibration of

the α,β-unsaturated lactone carbonyl group.

Expected peaks: ~1720-1740 cm⁻¹ (C=O stretch), ~1550-1650 cm⁻¹ (C=C stretches).

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a

molecule containing two bromine atoms (¹⁹Br and ⁸¹Br). The molecular ion peak (M⁺) will

appear as a triplet with relative intensities of approximately 1:2:1 for [M]⁺, [M+2]⁺, and

[M+4]⁺.

Expected m/z: ~252, 254, 256.[7]

Reactivity and Chemical Transformations
3,5-dibromo-2H-pyran-2-one is a versatile synthon due to its multiple reactive sites.

A. Palladium-Catalyzed Cross-Coupling Reactions

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 10 Tech Support

https://pubchemlite.lcsb.uni.lu/e/compound/11379789
https://www.benchchem.com/product/b019581?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b019581?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The C-Br bonds at positions 3 and 5 are prime sites for palladium-catalyzed cross-coupling

reactions such as Suzuki, Stille, Sonogashira, and Heck reactions. This allows for the

introduction of a wide variety of substituents (alkyl, aryl, alkynyl groups), enabling rapid library

synthesis. Research has shown that 3,5-dibromo-2-pyrone can undergo facile and

regioselective Sonogashira coupling with various alkynes to yield 3-alkynyl-5-bromo-2-pyrones.

[9] This regioselectivity is often dictated by the electronic environment of the two bromine

atoms, allowing for sequential, controlled functionalization.

B. Diels-Alder Reactions
2-Pyrones can act as dienes in [4+2] cycloaddition (Diels-Alder) reactions.[10] While they are

generally considered electron-deficient and thus reluctant dienes, the reaction provides a

powerful route to complex bicyclic structures.[10][11] Reaction with a dienophile (e.g., an

alkyne) initially forms a bicyclic adduct, which readily undergoes a retro-Diels-Alder reaction by

extruding carbon dioxide to yield a substituted benzene ring.[11] This sequence is a valuable

method for constructing highly substituted aromatic compounds.

Key Reactive Sites

 Pd-Catalyzed
 Cross-Coupling 

 Pd-Catalyzed
 Cross-Coupling 

 [4+2] Cycloaddition
 (Diels-Alder) 

Click to download full resolution via product page

Diagram 2. Primary reactive sites of 3,5-dibromo-2H-pyran-2-one.

Applications in Research and Drug Development
The synthetic utility of 3,5-dibromo-2H-pyran-2-one makes it a valuable starting material for

creating diverse molecular libraries for screening.
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Scaffold for Medicinal Chemistry: The 2-pyrone nucleus is a core component of many

biologically active compounds.[4] Derivatives have shown potential as anticancer,

antimicrobial, and anti-inflammatory agents.[3][12][13] Specifically, brominated pyran-2-ones

have been investigated for their ability to induce apoptosis in cancer cells.[14] This

compound provides a direct route to novel analogues for structure-activity relationship (SAR)

studies.

Intermediate for Complex Molecule Synthesis: Its ability to be selectively functionalized at

two positions, coupled with the reactivity of the pyrone ring itself, makes it an ideal

intermediate for the total synthesis of natural products and other complex organic molecules.

Building Block for Functional Materials: The extended π-system of the pyrone ring and the

potential to introduce various conjugated substituents via cross-coupling make its derivatives

candidates for investigation in materials science, particularly for applications requiring

specific photophysical properties.[2]

Conclusion
3,5-dibromo-2H-pyran-2-one is more than a simple halogenated heterocycle; it is a

synthetically powerful and versatile platform for chemical innovation. Its well-defined reactive

sites allow for controlled and selective functionalization through modern synthetic

methodologies like palladium-catalyzed cross-coupling and Diels-Alder reactions. For

researchers in medicinal chemistry, drug discovery, and materials science, this compound

represents a strategic starting point for the development of novel, high-value molecules with

tailored biological or physical properties. The robust synthetic routes to its preparation and its

predictable reactivity ensure its continued importance as a key building block in the scientific

community.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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